Medicinal chemistry applications of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
Medicinal chemistry applications of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
An In-depth Technical Guide to the Medicinal Chemistry Applications of (Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Privileged Scaffold Combination
In the landscape of modern drug discovery, the strategic combination of well-validated pharmacophores presents a powerful approach to generating novel chemical entities with desirable therapeutic profiles. The molecule (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine represents a compelling convergence of two such privileged structures: the 1-phenyl-1H-pyrazole core and the oxane (tetrahydropyran) moiety. While specific research on this exact molecule is nascent, a deep dive into the extensive literature surrounding its constituent parts allows for a robust, predictive analysis of its potential medicinal chemistry applications. This guide will, therefore, serve as a technical roadmap for researchers and drug development professionals, elucidating the synthetic rationale, potential biological targets, and a strategic framework for the exploration of this promising chemical space.
Deconstruction of the Core: The Pharmacophoric Significance of Pyrazole and Oxane
The therapeutic potential of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine is intrinsically linked to the established roles of its two core components in medicinal chemistry.
The 1-Phenyl-1H-Pyrazole: A Versatile Engine for Biological Activity
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous approved drugs and clinical candidates.[1][2] Its utility stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions. The presence of the N-phenyl substituent further expands its interaction potential and modulates its physicochemical properties. Derivatives of 1-phenyl-1H-pyrazole have demonstrated a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory and Analgesic Effects: As exemplified by the COX-2 inhibitor celecoxib, the pyrazole scaffold is a key component in many anti-inflammatory agents.[3]
-
Anticancer Properties: Numerous pyrazole derivatives have been investigated for their ability to inhibit various protein kinases, such as EGFR, FGFR, and VEGFR, which are crucial in cancer cell proliferation and angiogenesis.[2][4]
-
Antimicrobial and Antifungal Activity: The pyrazole ring is present in various compounds exhibiting potent activity against a range of bacterial and fungal pathogens.[1]
-
Neurological Activity: Certain pyrazole derivatives have shown potential in treating neurological disorders, acting as anti-anxiety and antidepressant agents.[3]
The Oxane (Tetrahydropyran) Moiety: A Tool for Optimizing Drug-Like Properties
The oxane, or tetrahydropyran (THP), ring is a saturated six-membered heterocycle containing one oxygen atom.[5][6] It is increasingly utilized in drug design for its favorable impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[7] Key advantages of incorporating an oxane moiety include:
-
Improved Solubility and Reduced Lipophilicity: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analog, cyclohexane.[7]
-
Metabolic Stability: The oxane ring is generally more resistant to metabolic degradation than many other cyclic systems.
-
Bioisosteric Replacement: The oxane ring can serve as a bioisostere for other groups, such as cyclohexane or piperidine, allowing for the fine-tuning of a compound's properties while maintaining its core binding interactions.[7]
-
Conformational Rigidity: The defined chair-like conformation of the oxane ring can help to lock in a bioactive conformation, potentially increasing binding affinity and selectivity for a target.
Proposed Synthetic Strategy
A plausible and efficient synthesis of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine can be envisioned through a multi-step sequence, leveraging established synthetic methodologies for pyrazole and oxane derivatives. A key intermediate in this proposed route is the corresponding oxime, which can be reduced to the target primary amine.
Synthesis of the Pyrazole-4-carboxaldehyde Intermediate
The synthesis would likely commence with the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heterocyclic rings.[8][9]
Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carboxaldehyde
A substituted acetophenone phenylhydrazone can be treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the corresponding 1-phenyl-1H-pyrazole-4-carboxaldehyde.[8]
Introduction of the Oxane Moiety and Formation of the Amine
Step 2: Grignard Reaction with 4-bromotetrahydropyran
The 1-phenyl-1H-pyrazole-4-carboxaldehyde can be reacted with a Grignard reagent derived from 4-bromotetrahydropyran. This would yield the secondary alcohol, (1-phenyl-1H-pyrazol-4-yl)(oxan-4-yl)methanol.
Step 3: Oxidation to the Ketone
The secondary alcohol can then be oxidized to the corresponding ketone, (1-phenyl-1H-pyrazol-4-yl)(oxan-4-yl)methanone, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Step 4: Reductive Amination
Finally, the target primary amine can be obtained through reductive amination of the ketone. This can be achieved in a one-pot reaction using a suitable amine source, such as ammonia or hydroxylamine, followed by reduction with a reducing agent like sodium cyanoborohydride or catalytic hydrogenation.[10]
Caption: Proposed synthetic pathway for (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine.
Potential Therapeutic Targets and Applications
Based on the extensive pharmacology of 1-phenyl-1H-pyrazole derivatives, (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine and its analogs are prime candidates for investigation in several therapeutic areas.
Oncology
The pyrazole scaffold is a common feature in many kinase inhibitors.[4] The subject compound could be explored for its potential to inhibit various kinases implicated in cancer, such as:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR) are all validated cancer targets that have been successfully targeted by pyrazole-containing drugs.[2]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs is a promising strategy for halting the cell cycle in cancer cells.[4]
-
Aurora Kinases: These are involved in mitosis and are frequently overexpressed in tumors.[4]
Inflammation and Pain
Given the precedent of celecoxib and other pyrazole-based anti-inflammatory drugs, this compound warrants investigation as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2.[11] Additionally, its analgesic potential could be explored in various pain models.[12]
Infectious Diseases
The pyrazole nucleus has been incorporated into numerous compounds with antibacterial and antifungal properties.[1] The title compound could be screened against a panel of clinically relevant pathogens, including drug-resistant strains.
Neurological Disorders
The structural features of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine suggest it could interact with targets in the central nervous system. Its potential as an anxiolytic or antidepressant agent could be evaluated in appropriate preclinical models.[8]
Structure-Activity Relationship (SAR) Insights and Proposed Analogs
A systematic exploration of the structure-activity relationships will be crucial in optimizing the biological activity of this scaffold. Key areas for modification include:
-
Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups at various positions on the N-phenyl ring can significantly impact potency and selectivity.
-
Modification of the Pyrazole Core: Substitution at the 3 and 5 positions of the pyrazole ring can be explored to probe for additional binding interactions.
-
Alterations to the Linker: The methanamine linker could be homologated or constrained to optimize the orientation of the oxane and pyrazole moieties.
-
Oxane Ring Modifications: While the oxane is expected to confer favorable ADME properties, its replacement with other cyclic systems could be investigated to fine-tune the compound's profile.
| Analog | R1 (on Phenyl Ring) | R2 (on Pyrazole Ring) | Rationale |
| 1 (Lead) | H | H | Starting point for exploration. |
| 2 | 4-Cl | H | Introduce an electron-withdrawing group to probe electronic effects. |
| 3 | 4-OCH3 | H | Introduce an electron-donating group to explore electronic effects. |
| 4 | H | 3-CH3 | Probe for steric and hydrophobic interactions at the pyrazole 3-position. |
| 5 | H | 5-CF3 | Introduce a strong electron-withdrawing group to enhance potential kinase inhibitory activity. |
Experimental Protocols
General Procedure for the Synthesis of 1-Phenyl-1H-pyrazole-4-carboxaldehyde
To a solution of acetophenone phenylhydrazone (1.0 eq) in anhydrous dimethylformamide (DMF, 5.0 eq), phosphorus oxychloride (POCl3, 2.0 eq) is added dropwise at 0 °C. The reaction mixture is then heated to 80-90 °C for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice. The resulting solution is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-phenyl-1H-pyrazole-4-carboxaldehyde.[8]
In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase assay buffer.
-
Procedure:
-
The test compound is serially diluted in DMSO to various concentrations.
-
In a 96-well plate, the EGFR enzyme, the peptide substrate, and the test compound are mixed in the kinase assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30 °C for a specified period (e.g., 60 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based ELISA.
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A general workflow for the biological evaluation of novel small molecules.
Conclusion and Future Directions
The chemical scaffold of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine represents a fertile ground for the discovery of new therapeutic agents. By leveraging the well-documented biological activities of the 1-phenyl-1H-pyrazole core and the advantageous physicochemical properties imparted by the oxane moiety, medicinal chemists can rationally design and synthesize libraries of analogs with a high probability of yielding potent and selective modulators of various biological targets. The proposed synthetic routes and experimental protocols in this guide provide a solid foundation for initiating such a drug discovery program. Future work should focus on the synthesis of a diverse set of analogs and their systematic evaluation in a battery of in vitro and in vivo assays to unlock the full therapeutic potential of this promising chemical class.
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